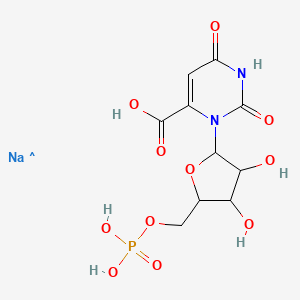

Orotidine 5'-monophosphate trisodium salt

描述

Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of uridine monophosphate. It is synthesized via the de novo synthesis pathway for DNA synthesis in various microorganisms, including Mycobacterium tuberculosis, Saccharomyces cerevisiae, Salmonella typhimurium, and Plasmodium falciparum .

准备方法

Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized using phosphoribosyl pyrophosphate and orotic acid as substrates. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme orotate phosphoribosyltransferase, which catalyzes the formation of orotidine 5’-monophosphate from orotic acid and phosphoribosyl pyrophosphate .

化学反应分析

Decarboxylation to Uridine 5'-Monophosphate (UMP)

The most well-characterized reaction of OMP is its enzymatic decarboxylation, catalyzed by orotidine 5'-monophosphate decarboxylase (OMPDC), to form uridine 5'-monophosphate (UMP). This reaction is central to pyrimidine biosynthesis and proceeds via a stabilized vinyl carbanion intermediate .

Reaction Conditions and Mechanism:

-

Substrate: OMP (1–10 mM in buffer systems).

-

Enzyme: OMPDC (wild-type or mutants, pH 7–8, 25–37°C).

-

Key Steps:

Kinetic Parameters:

| Parameter | Value (Wild-Type OMPDC) | Value (Q215A/Y217F/R235A Mutant) |

|---|---|---|

| k<sub>cat</sub> | 15 s⁻¹ | 0.0028 s⁻¹ |

| K<sub>m</sub> | 0.5 µM | 3.4 µM |

Research Findings:

-

Phosphodianion binding energy (12 kcal/mol) stabilizes the transition state, with contributions from residues R235 (6 kcal/mol), Q215 (2 kcal/mol), and Y217 (2 kcal/mol) .

-

Mutations in the "gripper loop" (e.g., Q215A) reduce catalytic efficiency by disrupting phosphate interactions .

Phosphorylation and Nucleotide Activation

OMP participates in phosphorylation reactions critical for nucleotide biosynthesis.

Example Reaction:

-

Substrate: 5-Fluorouridine.

-

Reagent: Phosphorus oxychloride (POCl₃) in anhydrous trimethylphosphate.

Reduction to Dihydro Derivatives

OMP undergoes hydrogenation to form 5,6-dihydro-OMP (H₂OMP), a stable analog used in mechanistic studies.

Reaction Protocol:

-

Substrate: OMP (40 mg, 0.1 mmol).

-

Catalyst: 5% palladium on activated carbon.

-

Product: H₂OMP (confirmed by loss of absorbance at 279 nm) .

Comparative Analysis of OMP Reactivity

科学研究应用

Pharmaceutical Applications

OMP serves as a precursor in the synthesis of antiviral and anticancer drugs. Its ability to inhibit DNA synthesis positions it as a potential candidate for cancer treatment. The compound's structural similarity to other nucleotides allows it to interfere with nucleic acid metabolism, making it useful in drug development.

Case Study: Anticancer Activity

Research has demonstrated that OMP exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that OMP can inhibit the growth of human leukemia cells by interfering with their nucleotide metabolism pathways . This mechanism highlights its potential as a therapeutic agent in oncology.

Biochemical Research

In biochemical research, OMP is utilized as a standard in assays to study nucleotide metabolism and enzyme kinetics. It is particularly valuable in the study of orotidine 5'-monophosphate decarboxylase (OMPDC), an enzyme that catalyzes the conversion of OMP to uridine 5'-monophosphate (UMP).

Enzymatic Studies

The enzymatic decarboxylation of OMP has been extensively studied to understand the mechanisms of enzyme catalysis. OMPDC has been shown to stabilize transition states significantly, providing insights into enzyme efficiency and substrate interactions . The remarkable rate acceleration observed in OMPDC-catalyzed reactions (up to -fold) underscores the importance of OMP in enzymatic studies .

Structural Biology

OMP's role extends into structural biology, where it aids in crystallization studies of enzymes like OMPDC. The binding interactions between OMP and its corresponding enzymes facilitate the understanding of enzyme-substrate dynamics at a molecular level.

Case Study: Crystallization Studies

Crystallization experiments involving OMPDC have revealed critical insights into the active site structure and substrate binding mechanisms. For example, variations in loop size between mesophilic and thermophilic enzymes have been correlated with differences in catalytic efficiency, providing a deeper understanding of evolutionary adaptations in enzyme function .

作用机制

Orotidine 5’-monophosphate trisodium salt exerts its effects through its role as a precursor in the biosynthesis of uridine monophosphate. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine monophosphate and carbon dioxide . This reaction is essential for the synthesis of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis .

相似化合物的比较

Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.

Orotic Acid: A precursor in the synthesis of orotidine 5’-monophosphate.

Phosphoribosyl Pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.

Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine monophosphate in the pyrimidine biosynthesis pathway. Its ability to undergo decarboxylation to form uridine monophosphate makes it a critical intermediate in nucleotide biosynthesis .

生物活性

Orotidine 5'-monophosphate trisodium salt (OMP) is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of nucleotides, particularly uridine monophosphate (UMP). It is synthesized through the de novo pathway involving orotate phosphoribosyltransferase (OPRT), which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate (PRPP) . This compound is significant not only in microbial metabolism but also in human physiology, where it acts as an endogenous metabolite.

OMP serves as a precursor in the synthesis of UMP, which is essential for RNA synthesis and cellular energy metabolism. The enzymatic conversion of OMP to UMP is facilitated by UMP synthase, highlighting its importance in nucleotide metabolism .

Enzymatic Pathway

- Synthesis : Orotidine 5'-monophosphate is synthesized from orotate and PRPP by OPRT.

- Conversion : OMP is converted to UMP by UMP synthase.

Case Studies and Research Findings

- Kinetic Studies : Research has shown that the kinetics of OPRT can be significantly affected by various substrates and inhibitors. For instance, studies on the enzyme's activity revealed that specific mutations could alter substrate binding and catalytic efficiency .

- Inhibition Studies : OMP has been studied as a potential inhibitor of certain enzymes involved in nucleotide metabolism. For example, its interaction with orotidine 5'-monophosphate decarboxylase (OMPDC) has been investigated to understand its inhibitory effects on pyrimidine metabolism .

- Microbial Metabolism : In microorganisms such as Saccharomyces cerevisiae and Mycobacterium tuberculosis, OMP plays a pivotal role in nucleotide synthesis pathways, making it a target for antimicrobial strategies .

Biological Significance

- Endogenous Metabolite : OMP is an endogenous metabolite found in various organisms, including humans, where it contributes to cellular processes such as DNA and RNA synthesis.

- Potential Therapeutic Applications : Due to its role in nucleotide metabolism, OMP and its derivatives are being explored for their potential therapeutic applications in treating diseases linked to nucleotide imbalances.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O11P·3Na |

| Molecular Weight | 434.136 g/mol |

| CAS Number | 68244-58-6 |

| Purity | >95% (HPLC) |

| Role | Endogenous metabolite |

常见问题

Basic Research Questions

Q. What is the biochemical role of orotidine 5'-monophosphate trisodium salt (OMP) in microbial DNA synthesis?

OMP serves as a critical intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized by orotate phosphoribosyltransferase (OPRT) using phosphoribosyl pyrophosphate (PRPP) and orotic acid (OA) as substrates. OMP is subsequently decarboxylated by OMP decarboxylase (OMPDC) to form uridine 5'-monophosphate (UMP), a precursor for RNA and DNA synthesis in microbes like M. tuberculosis, S. cerevisiae, and P. falciparum .

Q. What protocols are recommended for synthesizing OMP in vitro?

OMP can be synthesized enzymatically using modified literature procedures:

- Step 1: Prepare uridine 5'-monophosphate (UMP) as a starting material.

- Step 2: Use OPRT (EC 2.4.2.10) to catalyze the reaction between PRPP and OA under buffered conditions (e.g., 3-(N-morpholino)propanesulfonic acid [MOPS], pH 7.5).

- Step 3: Purify the product via anion-exchange chromatography or HPLC, with validation by NMR or mass spectrometry .

Q. How should OMP be stored to maintain stability in laboratory settings?

OMP is hygroscopic and sensitive to enzymatic degradation. Store lyophilized OMP at –20°C in airtight containers with desiccants. For solutions, use sterile, deionized water (e.g., Milli-Q-purified) and aliquot to avoid freeze-thaw cycles. Buffering with MOPS (pH 7.0–7.5) enhances stability .

Advanced Research Questions

Q. How can isotope labeling resolve mechanistic ambiguities in OMP decarboxylase (OMPDC) catalysis?

Deuterium isotope experiments (e.g., [6-²H]-OMP in H₂O/D₂O mixtures) quantify proton transfer kinetics during decarboxylation. The product ratio ([6-¹H]-UMP vs. [6-²H]-UMP) reflects the solvent isotope effect, confirming whether protonation occurs before or after the rate-limiting step. This method is critical for distinguishing between concerted and stepwise mechanisms .

Q. What structural insights explain the catalytic proficiency of OMPDC?

X-ray crystallography of OMPDC-substrate complexes reveals:

- Active-site loop dynamics: A flexible loop (residues 150–170 in human OMPDC) closes upon substrate binding, stabilizing the transition state through hydrogen bonding with the phosphate group.

- Remote interactions: Phosphodianion binding at a distal site induces conformational changes that enhance catalytic efficiency by ~10¹⁷-fold. Mutagenesis of key residues (e.g., Asp70, Lys93) disrupts these interactions, validating their role in transition-state stabilization .

Q. How do mutations in OMPDC affect substrate kinetics, and how can contradictory data be reconciled?

Site-directed mutants (e.g., D70N, K93A) often show reduced values but unchanged , suggesting impaired transition-state stabilization rather than substrate binding. Contradictions in kinetic parameters may arise from differences in assay conditions (e.g., buffer ionic strength, temperature). Standardizing protocols (e.g., 25°C, 50 mM MOPS, pH 7.5) and using isothermal titration calorimetry (ITC) for binding affinity measurements can resolve discrepancies .

Q. What strategies optimize OMPDC inhibition for antimicrobial drug development?

- Substrate analogs: 5-Fluoro-OMP (5-FOMP) acts as a mechanism-based inhibitor, exploiting the enzyme’s decarboxylation activity to generate a reactive intermediate.

- Transition-state mimics: Tetrahedral oxyanion analogs (e.g., barbituric acid ribonucleotide) mimic the decarboxylation transition state, achieving nanomolar inhibition.

- Combination therapy: Pairing OMPDC inhibitors with UMP synthase blockers (e.g., pyrazofurin) prevents salvage pathway compensation in pathogens .

Q. Methodological Notes

- Data Validation: Always cross-validate OMP purity using orthogonal techniques (e.g., HPLC with UV detection at 268 nm and LC-MS for molecular weight confirmation) .

- Enzyme Assays: For OMPDC activity assays, monitor CO₂ release via manometric methods or UMP formation spectrophotometrically (ΔA₂₆₈) .

- Structural Studies: Cryo-cooling (100 K) and synchrotron radiation (λ = 1.0 Å) improve resolution in OMPDC crystallography .

属性

InChI |

InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLFATVJVBCIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585243 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68244-58-6 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。